Des Carbaldehyde Alcaftadine

Pharmaceutical impurity profiling LC-MS/MS method development Alcaftadine quality control

Des Carbaldehyde Alcaftadine (CAS 147083-12-3) is a structurally characterized process impurity and potential degradation product of the ophthalmic H1 antihistamine Alcaftadine (Lastacaft). Chemically designated as 11-(1-methylpiperidin-4-yl)-6,11-dihydro-5H-benzo[d]imidazo[1,2-a]azepine, with molecular formula C18H23N3 and molecular weight 281.40 g/mol, it differs from the parent drug Alcaftadine (C19H21N3O, MW 307.39) by the formal loss of a formyl group (-CHO) and reduction of the exocyclic double bond.

Molecular Formula C18H23N3
Molecular Weight 281.4 g/mol
CAS No. 147083-12-3
Cat. No. B3322534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDes Carbaldehyde Alcaftadine
CAS147083-12-3
Molecular FormulaC18H23N3
Molecular Weight281.4 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)C2C3=CC=CC=C3CCN4C2=NC=C4
InChIInChI=1S/C18H23N3/c1-20-10-6-15(7-11-20)17-16-5-3-2-4-14(16)8-12-21-13-9-19-18(17)21/h2-5,9,13,15,17H,6-8,10-12H2,1H3
InChIKeyPAVVDCZCMHQYAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Des Carbaldehyde Alcaftadine (CAS 147083-12-3): Impurity Reference Standard for Alcaftadine Analytical Development and Regulatory Filing


Des Carbaldehyde Alcaftadine (CAS 147083-12-3) is a structurally characterized process impurity and potential degradation product of the ophthalmic H1 antihistamine Alcaftadine (Lastacaft) [1]. Chemically designated as 11-(1-methylpiperidin-4-yl)-6,11-dihydro-5H-benzo[d]imidazo[1,2-a]azepine, with molecular formula C18H23N3 and molecular weight 281.40 g/mol, it differs from the parent drug Alcaftadine (C19H21N3O, MW 307.39) by the formal loss of a formyl group (-CHO) and reduction of the exocyclic double bond . This compound is supplied as a fully characterized reference standard with certificate of analysis (CoA) for use in analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production monitoring of Alcaftadine [2].

Why Des Carbaldehyde Alcaftadine Cannot Be Substituted by Other Alcaftadine Impurity Standards in Analytical Workflows


Alcaftadine impurity reference standards are not interchangeable due to structurally distinct chromatographic and spectroscopic signatures essential for peak identification, system suitability, and regulatory compliance. Des Carbaldehyde Alcaftadine (MW 281.40, C18H23N3) differs from Alcaftadine 3-Carboxylic Acid metabolite (MW 323.39, C19H21N3O2) by 42 Da, from the Diol Impurity (CAS 147083-92-9, MW 339.43) by 58 Da, and from the parent drug Alcaftadine (MW 307.39) by 26 Da—the formal loss of a carbonyl group that eliminates the UV chromophore associated with the 3-carboxaldehyde moiety, directly impacting detection wavelength selection and response factors in HPLC-UV methods . The Veeprho technical datasheet explicitly notes that this impurity presents critical risk during Alcaftadine synthesis and purification, arising from oxidative degradation or side reactions, and that its presence above specification limits can affect potency, safety profile, and final product stability [1]. Using an incorrect impurity standard (e.g., the N-Oxide or a different desmethyl analog) in a validated method would produce inaccurate retention time markers and could lead to failed system suitability criteria or false-negative impurity detection during batch release testing [2].

Des Carbaldehyde Alcaftadine (147083-12-3): Quantitative Differentiation Evidence Versus Closest Analogs


Mass Spectrometric Differentiation: 26 Da Mass Deficit Relative to Parent Drug Alcaftadine Enables Unambiguous LC-MS Identification

Des Carbaldehyde Alcaftadine exhibits a monoisotopic molecular mass of 281.1892 Da (C18H23N3), which is 26.0 Da lower than that of the parent drug Alcaftadine (C19H21N3O, 307.1685 Da), corresponding to the formal loss of a carbonyl group (-CO) . This mass difference is analytically diagnostic: in LC-QTOF-MS/MS workflows, the two compounds are baseline-resolved by mass alone, with no isotopic overlap, enabling unambiguous identification even without chromatographic separation [1]. By contrast, the Alcaftadine 3-Carboxylic Acid metabolite (CAS 147083-93-0, C19H21N3O2, 323.1634 Da) differs from Des Carbaldehyde by 42 Da, and the Alcaftadine Diol Impurity (CAS 147083-92-9, C20H25N3O2, 339.1947 Da) differs by 58 Da .

Pharmaceutical impurity profiling LC-MS/MS method development Alcaftadine quality control

UV Chromophore Absence: Loss of 3-Carboxaldehyde Eliminates the 284 nm Absorption Maximum Present in Parent Alcaftadine

Alcaftadine possesses a 3-carboxaldehyde substituent conjugated to the imidazo[2,1-b]benzazepine core, giving a characteristic UV absorption maximum at 284 nm used for PDA-based quantification [1]. Des Carbaldehyde Alcaftadine lacks this formyl chromophore entirely, resulting in a fundamentally altered UV spectrum with significantly reduced absorbance at 284 nm relative to the parent drug [2]. This spectral difference is a critical parameter for HPLC method specificity: a stability-indicating method must demonstrate resolution between the parent drug peak (retaining strong 284 nm signal) and the des-carbaldehyde degradation product peak (exhibiting attenuated 284 nm absorbance) [3].

HPLC-UV method specificity Forced degradation Photodiode array detection

Regulatory Quantitative Threshold: Patent Defines Alcaftadine API Purity Requiring Less Than 5% Residual Formula VIII-Type Intermediate

The Enaltec Labs patent (US 2015/0119570) explicitly defines 'substantially pure alcaftadine compound of structural formula I' as containing less than 5% of the compound of structural formula VIII—the des-formyl intermediate that is structurally analogous to Des Carbaldehyde Alcaftadine [1]. This patent further specifies that the purified intermediate (formula VIII) itself must contain less than 15% of a secondary impurity (formula XIV) [1]. These quantitative thresholds establish a regulatory precedent: any ANDA filer referencing this or related synthetic routes must demonstrate that Des Carbaldehyde Alcaftadine is controlled below a 5% w/w limit in the final API [2].

ANDA filing Drug substance specification Process impurity control

Vendor-Supplied Purity Specification: 98%+ HPLC Purity with Full Structural Characterization Package Enabling Direct Use as an Analytical Reference Standard

Multiple independent vendors supply Des Carbaldehyde Alcaftadine at a certified purity of ≥98% by HPLC, accompanied by a comprehensive Certificate of Analysis (CoA) that includes HPLC chromatogram, 1H NMR, 13C NMR, mass spectrum, IR, and in some cases 2D NMR and thermal gravimetric analysis [1]. This characterization profile meets or exceeds the requirements of ICH Q2(R1) for reference standards used in analytical method validation [2]. In contrast, generic 'Alcaftadine impurity mixture' products or in-house synthesized material typically lack this level of authenticated structural confirmation and traceability, introducing risk into regulatory submissions [1].

Reference standard procurement Certificate of Analysis Method validation

Forced Degradation Specificity: Des Carbaldehyde Alcaftadine Forms Under Oxidative Stress Conditions, Distinct from Acid/Base Hydrolysis Degradants

According to the Veeprho technical documentation, Des Carbaldehyde Alcaftadine forms via oxidative degradation or side reactions during Alcaftadine synthesis, characterized by the presence of a free formyl group resulting from oxidative degradation or secondary reactions [1]. The Chavan et al. (2018) forced degradation study demonstrated that Alcaftadine degradation products are formed under acidic, alkaline, and peroxide conditions, while the drug remains stable under neutral, thermal, and photolytic conditions [2]. This degradation profile means that the Des Carbaldehyde impurity must be specifically monitored as a potential oxidative degradation product during stability studies, distinct from acid- or base-catalyzed hydrolysis products that may have different chromatographic retention and mass spectral signatures [3].

Forced degradation study Oxidative degradation Stability-indicating method

Des Carbaldehyde Alcaftadine (147083-12-3): High-Value Application Scenarios for Analytical and Regulatory Workflows


ANDA Filing: Impurity Reference Standard for Method Validation and Batch Release Testing

When preparing an Abbreviated New Drug Application (ANDA) for generic Alcaftadine ophthalmic solution (0.25%), the Des Carbaldehyde Alcaftadine reference standard (CAS 147083-12-3) is essential for demonstrating that the proposed analytical method can selectively detect and quantify this specific process impurity. The patent-defined specification of less than 5% residual des-formyl intermediate in the final API [1] necessitates a validated HPLC or UPLC method with this impurity as a system suitability marker. The reference standard, supplied at ≥98% purity with full CoA documentation (HPLC, NMR, MS, IR) [2], enables accurate determination of relative retention time (RRT) and relative response factor (RRF) for this impurity relative to the Alcaftadine parent peak, ensuring that batch release data meet ICH Q2(R1) validation requirements and are acceptable to regulatory authorities.

Forced Degradation and Stability-Indicating Method Development

In forced degradation studies conducted per ICH Q1A(R2) guidelines, Des Carbaldehyde Alcaftadine serves as a critical marker for oxidative degradation pathways [1]. As demonstrated by Chavan et al. (2018), Alcaftadine degrades under acidic, alkaline, and peroxide conditions but remains stable under neutral, thermal, and photolytic stress [2]. Procurement of the authentic Des Carbaldehyde reference standard allows analytical development scientists to spike this impurity into Alcaftadine drug substance and demonstrate peak purity (e.g., via PDA or MS) and resolution from the parent drug and other degradation products. This directly supports the specificity and stability-indicating capability claims required in the ANDA chemistry, manufacturing, and controls (CMC) section.

Quality Control Batch Release and Commercial Production Monitoring

During commercial production of Alcaftadine API and finished ophthalmic solution, Des Carbaldehyde Alcaftadine is used as an external reference standard for the quantification of this impurity in every batch. The Veeprho technical documentation identifies this impurity as presenting critical risk during synthesis and purification, capable of affecting potency, safety profile, and final product stability if present above specification limits [1]. QC laboratories use the reference standard to construct calibration curves, verify system suitability (resolution between Des Carbaldehyde and Alcaftadine peaks), and report impurity levels against the regulatory acceptance criterion. Traceability of the reference standard against USP or EP pharmacopeial standards can be provided upon request, supporting GMP-compliant batch release [2].

Drug Master File (DMF) Submission Support

For API manufacturers filing a Type II Drug Master File (DMF) for Alcaftadine, comprehensive impurity characterization is a core component of the submission. Des Carbaldehyde Alcaftadine (CAS 147083-12-3), as a fully characterized reference standard with authenticated structural confirmation and validated purity [1], supports the 'Impurities' section of the DMF by providing the authenticated marker against which process-related impurity levels are reported. The patent literature establishes the synthetic origin of this impurity as the penultimate intermediate requiring oxidation (>20 equivalents of oxidizing agent) to form Alcaftadine [2], providing a scientific rationale for its inclusion in the impurity specification that is defensible during DMF review by regulatory agencies.

Quote Request

Request a Quote for Des Carbaldehyde Alcaftadine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.